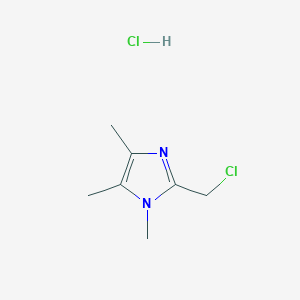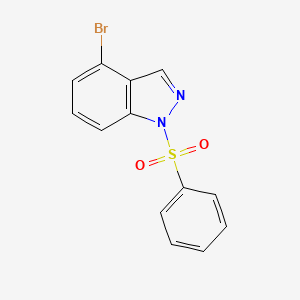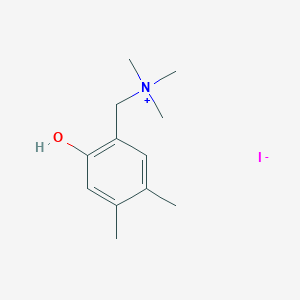
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
Overview
Description
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of a phenyl ring substituted with hydroxy and dimethyl groups, and a trimethylammonium group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (2-Hydroxy-4,5-dimethylphenyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: (2-Oxo-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide.
Reduction: (2-Hydroxy-4,5-dimethylphenyl)methanamine.
Substitution: (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride or bromide.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.
Biology
In biological research, this compound is used as a staining agent for nucleic acids. Its ability to bind to DNA and RNA makes it useful in various molecular biology techniques.
Medicine
In medicine, this compound is explored for its potential as an antimicrobial agent. Its quaternary ammonium structure disrupts microbial cell membranes, leading to cell death.
Industry
In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in molecular biology for the extraction of DNA.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
(2-Hydroxy-4,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific substitution pattern on the phenyl ring. The presence of hydroxy and dimethyl groups enhances its solubility and reactivity compared to other quaternary ammonium compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-hydroxy-4,5-dimethylphenyl)methyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-11(8-13(3,4)5)12(14)7-10(9)2;/h6-7H,8H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBKFRHIUXBEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
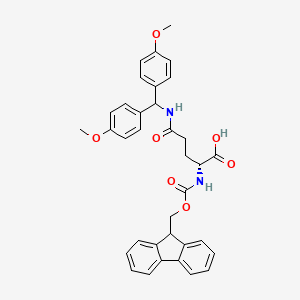
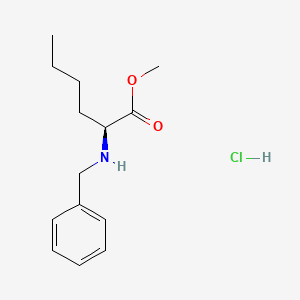
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
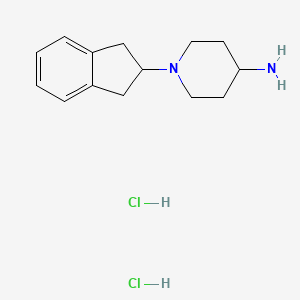
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
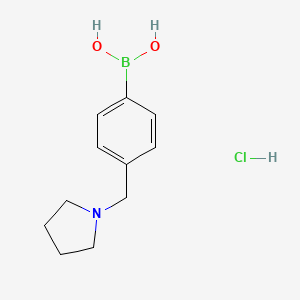
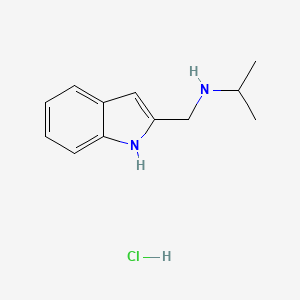
-amine dihydrochloride](/img/structure/B1442651.png)
